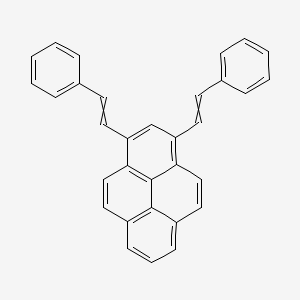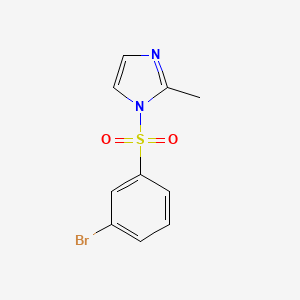![molecular formula C21H18N2O6 B12632151 1,1'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) CAS No. 918942-41-3](/img/structure/B12632151.png)
1,1'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) is an organic compound with a complex structure It consists of a central 2-methyl-1,3-phenylene unit connected to two oxymethylene groups, each of which is further connected to a 4-nitrobenzene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) typically involves a multi-step process. One common method includes the following steps:
Formation of the Central Unit: The central 2-methyl-1,3-phenylene unit is synthesized through a Friedel-Crafts alkylation reaction.
Attachment of Oxymethylene Groups: The oxymethylene groups are introduced via a Williamson ether synthesis, where the phenylene unit reacts with a suitable alkyl halide in the presence of a strong base.
Introduction of Nitrobenzene Groups: The final step involves the nitration of the benzene rings using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism by which 1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) exerts its effects is primarily through its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with biological molecules, leading to various biochemical effects. The oxymethylene groups provide stability and enhance the compound’s ability to penetrate biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(4-nitrobenzene)
- 1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-aminobenzene)
- 1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-chlorobenzene)
Uniqueness
1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties. The presence of both nitro and oxymethylene groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
918942-41-3 |
|---|---|
Formule moléculaire |
C21H18N2O6 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
2-methyl-1,3-bis[(4-nitrophenyl)methoxy]benzene |
InChI |
InChI=1S/C21H18N2O6/c1-15-20(28-13-16-5-9-18(10-6-16)22(24)25)3-2-4-21(15)29-14-17-7-11-19(12-8-17)23(26)27/h2-12H,13-14H2,1H3 |
Clé InChI |
PCPNLOBLWUUPNO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid](/img/structure/B12632076.png)

![N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide](/img/structure/B12632080.png)

![(Z)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-imidazol-1-ylpropyl)prop-2-enamide](/img/structure/B12632085.png)

![benzyl N-[1-[[1-[[1-(1,3-dioxolan-2-yl)-3-methylbutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B12632097.png)




![4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12632136.png)

